6'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-inden]-3'-one
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Overview
Description
6’-Bromo-2’,3’-dihydrospiro[1,3-dioxolane-2,1’-inden]-3’-one is a chemical compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol . This compound is characterized by its unique spiro structure, which includes a bromine atom and a dioxolane ring fused to an indene moiety. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-2’,3’-dihydrospiro[1,3-dioxolane-2,1’-inden]-3’-one typically involves the reaction of an indene derivative with a brominating agent followed by the formation of the spiro dioxolane ring. Common brominating agents include N-bromosuccinimide (NBS) and bromine (Br2). The reaction conditions often require a solvent such as dichloromethane (DCM) and a catalyst like benzoyl peroxide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-2’,3’-dihydrospiro[1,3-dioxolane-2,1’-inden]-3’-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.
Major Products
Substitution: Formation of substituted indene derivatives.
Oxidation: Formation of indene ketones or carboxylic acids.
Reduction: Formation of indene alcohols or alkanes.
Scientific Research Applications
6’-Bromo-2’,3’-dihydrospiro[1,3-dioxolane-2,1’-inden]-3’-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6’-Bromo-2’,3’-dihydrospiro[1,3-dioxolane-2,1’-inden]-3’-one involves its interaction with molecular targets through its bromine atom and spiro structure. The bromine atom can participate in electrophilic reactions, while the spiro structure provides rigidity and stability to the molecule. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolane]
- 6’-Bromo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione
Uniqueness
6’-Bromo-2’,3’-dihydrospiro[1,3-dioxolane-2,1’-inden]-3’-one is unique due to its specific spiro structure and the presence of a bromine atom, which imparts distinct chemical reactivity and stability. Compared to similar compounds, it offers unique opportunities for chemical modifications and applications in various fields .
Properties
IUPAC Name |
5'-bromospiro[1,3-dioxolane-2,3'-2H-indene]-1'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c12-7-1-2-8-9(5-7)11(6-10(8)13)14-3-4-15-11/h1-2,5H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSGFRFAPYMLRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(=O)C3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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